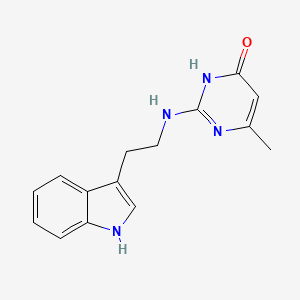
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol is a complex organic compound that features both indole and pyrimidine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, while the pyrimidine ring is a fundamental component of nucleic acids. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Ethylamine Side Chain: The indole derivative is then reacted with ethylamine to introduce the ethylamine side chain.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol has several scientific research applications:
作用機序
The mechanism of action of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyrimidine ring can mimic nucleic acid structures, allowing the compound to interfere with DNA and RNA processes . This dual functionality makes it a versatile compound in biological systems.
類似化合物との比較
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-Amino-3-(1H-indol-3-yl)propan-1-ol
Uniqueness
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol is unique due to its combination of indole and pyrimidine moieties, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality is not commonly found in similar compounds, making it a valuable subject for research and development .
特性
分子式 |
C15H16N4O |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
2-[2-(1H-indol-3-yl)ethylamino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N4O/c1-10-8-14(20)19-15(18-10)16-7-6-11-9-17-13-5-3-2-4-12(11)13/h2-5,8-9,17H,6-7H2,1H3,(H2,16,18,19,20) |
InChIキー |
WMNVLJLFYCKAQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)NCCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



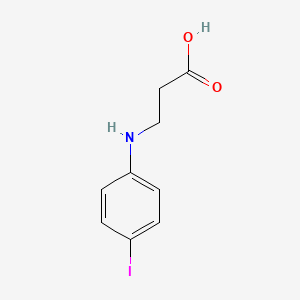
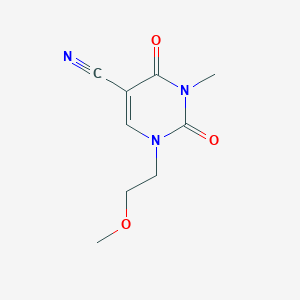
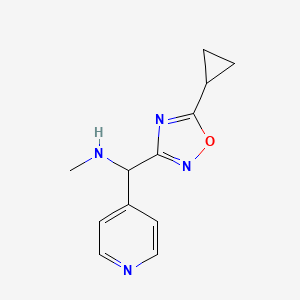
![(4E)-2-(2,4-dimethoxyphenyl)-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14868691.png)
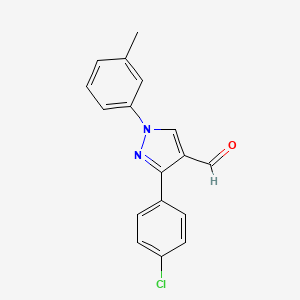
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
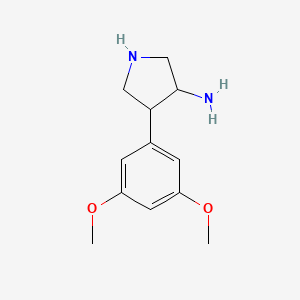

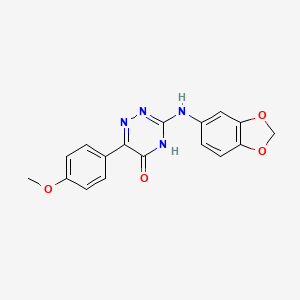

![(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14868743.png)
